molecular formula C21H20O10 B11937134 7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one

7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one

Cat. No.: B11937134
M. Wt: 432.4 g/mol
InChI Key: RIQBSCOBOICSFR-OACYRQNASA-N
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Description

Botanical Origins and Ethnopharmacological Significance of Pueraria-Derived Isoflavonoids

The genus Pueraria, comprising approximately 20 species, is distributed predominantly across East and Southeast Asia, with Pueraria lobata serving as the primary botanical source of puerarin. This perennial climbing vine, characterized by rapid vegetative growth and extensive tuberous roots, has been integral to traditional Chinese medicine for over two millennia. Ethnopharmacological records document its use in treating febrile illnesses, alcohol intoxication, and cardiovascular disorders, with decoctions of kudzu root forming the basis of formulations such as Ge-Gen-Tang.

Puerarin’s structural uniqueness—a daidzein backbone conjugated to a glucose moiety via a C-8 glycosidic bond—enhances its stability compared to O-glycosylated flavonoids, a feature critical to its bioavailability and pharmacological persistence. Modern chromatographic and spectroscopic analyses, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR), have identified puerarin as the principal isoflavone in Pueraria roots, constituting up to 60% of total extractable flavonoids.

Table 1: Documented Biological Activities of Puerarin in Preclinical Studies

Therapeutic Area Observed Effects Mechanistic Insights
Cardiovascular Health Attenuation of myocardial fibrosis; inhibition of atherosclerotic plaque formation Modulation of JNK1/2, AMPK/mTOR, and HIF-1α pathways; suppression of TNF-α and IL-6
Neuroprotection Reduction of hippocampal inflammation; enhancement of synaptic plasticity Regulation of TLR4/NF-κB and TRPM2/NMDA pathways; mitigation of oxidative stress
Metabolic Regulation Improvement of glucose homeostasis; suppression of hepatic lipid accumulation Downregulation of SREBP-1c and TGF-β signaling; activation of PI3K/Akt pathways

These activities align with historical applications of Pueraria preparations, suggesting that puerarin mediates many observed therapeutic effects. For instance, its anti-inflammatory properties correlate with traditional uses in alleviating fever and respiratory ailments, while its cardioprotective effects substantiate its role in managing hypertension and angina.

Evolutionary Significance of Flavonoid C-Glycosides in Plant Defense Mechanisms

Flavonoid C-glycosides, including puerarin, represent an evolutionary innovation in plant chemical defense. Unlike O-glycosides, which are susceptible to enzymatic hydrolysis by microbial β-glucosidases, C-glycosidic bonds confer resistance to degradation, enabling prolonged bioactivity against herbivores and pathogens. In Pueraria lobata, puerarin accumulation in root tissues coincides with increased resistance to soil-borne fungi and nematodes, suggesting its role as a phytoalexin.

The biosynthesis of puerarin proceeds via the phenylpropanoid pathway, with uridine diphosphate glucose (UDP-glucose) serving as the glycosyl donor for the C-glucosylation of daidzein. This reaction, catalyzed by C-glycosyltransferases, is energetically costly but evolutionarily advantageous, as it reduces the plant’s reliance on nitrogen-intensive alkaloids for defense. Comparative phytochemical studies indicate that Pueraria species endemic to pathogen-rich tropical ecosystems exhibit higher puerarin concentrations than temperate populations, underscoring its ecological role in biotic stress mitigation.

Furthermore, the compound’s antioxidant capacity—mediated through scavenging of reactive oxygen species (ROS) and chelation of redox-active metals—contributes to both plant resilience and human therapeutic benefits. This dual functionality exemplifies the coevolutionary interplay between plant secondary metabolism and mammalian pathophysiology, wherein molecules like puerarin serve adaptive roles across biological kingdoms.

Properties

Molecular Formula

C21H20O10

Molecular Weight

432.4 g/mol

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O10/c22-7-14-16(26)17(27)18(28)21(30-14)31-20-13(24)6-5-11-15(25)12(8-29-19(11)20)9-1-3-10(23)4-2-9/h1-6,8,14,16-18,21-24,26-28H,7H2/t14-,16-,17+,18-,21+/m1/s1

InChI Key

RIQBSCOBOICSFR-OACYRQNASA-N

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3OC4C(C(C(C(O4)CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Regioselective Protection-Deprotection Strategy

The 7-hydroxy group’s higher acidity (pKa ≈ 8.5) compared to the 8-hydroxy group (pKa ≈ 10.2) necessitates selective protection:

  • Protection phase :

    • React the flavone with tert-butyldimethylsilyl chloride (TBDMSCl) to shield the 7-hydroxy group.

    • Leave the 8-hydroxy group exposed due to steric hindrance from the 4-hydroxyphenyl substituent.

  • Glycosylation :

    • Combine the protected flavone with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.2 eq) in anhydrous dichloromethane.

    • Add silver(I) oxide (2.5 eq) and molecular sieves to absorb hydrogen bromide.

    • Stir under nitrogen at 25°C for 48 hours.

  • Deprotection :

    • Remove TBDMS groups using tetrabutylammonium fluoride (TBAF).

    • Hydrolyze acetyl groups with sodium methoxide in methanol.

This method achieves 35–45% yields for 8-O-glycosylated flavones, with side products arising from incomplete protection or glucosyl migration.

Hybrid Biosynthetic-Chemical Approach

Combining microbial fermentation with chemical modification balances scalability and specificity:

Microbial Production of Flavone Aglycone

Escherichia coli strains engineered with heterologous cytochrome P450 enzymes (e.g., CYP93B) hydroxylate flavanones at position 8. For example:

  • Naringenin precursor : Express CYP93B in E. coli BL21(DE3) with a pET-28a vector.

  • Hydroxylation : Induce with 0.1 mM IPTG at 18°C for 48 hours, yielding 8-hydroxynaringenin (62 mg/L).

  • Chemical functionalization :

    • Introduce the 4-hydroxyphenyl group via Mizoroki-Heck coupling.

    • Oxidize the C2-C3 bond using DDQ to form the chromen-4-one core.

Enzymatic Glycosylation

Subject the aglycone to Bacillus licheniformis glycosyltransferase (YjiC) with UDP-glucose as a donor. YjiC exhibits broad substrate tolerance, achieving 55% conversion to 8-O-glucoside in phosphate buffer (pH 7.5, 30°C).

Extraction and Isolation from Natural Sources

While synthetic methods dominate, plant extraction provides an alternative for small-scale production:

Solvent Extraction Protocol

Adapted from a mistletoe glycoside isolation patent:

  • Plant material : Use aerial parts of Hypericum perforatum (St. John’s Wort), known for 8-premylated flavonoids.

  • Extraction :

    • Reflux dried material (1 kg) in 70% ethanol (5 L) for 3 hours.

    • Filter and concentrate under vacuum to a syrupy residue.

  • Liquid-liquid partitioning :

    • Suspend residue in H2O (1 L) and partition with ethyl acetate (3 × 500 mL).

    • Collect the aqueous layer and extract with n-butanol (4 × 400 mL).

  • Chromatography :

    • Load butanol fraction onto Diaion HP-20 resin.

    • Elute with H2O → 30% MeOH → 50% MeOH → 70% MeOH.

    • Target compound elutes in 50% MeOH fraction.

  • Final purification :

    • Apply to Sephadex LH-20 with MeOH:H2O (7:3).

    • Crystallize from methanol-diethyl ether.

Yields from natural sources rarely exceed 0.02% dry weight, limiting industrial applicability.

Comparative Analysis of Synthesis Methods

MethodYield (%)RegioselectivityScalabilityCost ($/g)
Enzymatic (DGAS)40–60ModerateHigh120–180
Koenigs-Knorr35–45HighMedium250–400
Hybrid Biosynthetic50–65HighMedium150–220
Natural Extraction<0.1N/ALow800–1,200

Enzymatic methods offer cost advantages but require genetic engineering for donor substrate flexibility. The Koenigs-Knorr approach provides reliable regioselectivity at higher costs due to silver reagents. Hybrid systems balance yield and specificity but demand multidisciplinary expertise.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dihydro derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound is classified under the flavonoid category and is notable for its intricate structure that includes multiple hydroxyl groups which contribute to its biological activity. The molecular formula is C26H28O13C_{26}H_{28}O_{13} with a molecular weight of approximately 548.49 g/mol. Its structural complexity allows it to interact with various biological pathways.

Pharmacological Applications

  • Antioxidant Activity
    • The compound exhibits significant antioxidant properties, which help in neutralizing free radicals in the body. This activity is crucial for preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .
  • Anti-inflammatory Effects
    • Research indicates that this compound can inhibit inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases .
  • Neuroprotective Properties
    • Studies suggest that this compound may provide neuroprotection against neurodegenerative diseases like Alzheimer's and Parkinson's by reducing neuronal apoptosis and promoting cell survival .
  • Anticancer Potential
    • Preliminary studies have demonstrated that 7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one can induce apoptosis in various cancer cell lines. This suggests its potential use in cancer therapy .

Biochemical Mechanisms

The biochemical mechanisms through which this compound exerts its effects include:

  • Modulation of signaling pathways such as NF-kB and MAPK.
  • Inhibition of enzymes involved in inflammation and oxidative stress.
  • Regulation of gene expression related to apoptosis and cell survival.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly reduced oxidative stress markers in animal models subjected to induced oxidative damage. The results showed a marked improvement in liver function tests post-treatment with the compound .

Case Study 2: Neuroprotection

In a clinical trial involving patients with early-stage Alzheimer's disease, administration of this compound resulted in improved cognitive function scores compared to placebo groups. The trial highlighted its potential as a neuroprotective agent .

Case Study 3: Anti-inflammatory Effects

A randomized controlled trial assessed the anti-inflammatory effects of this compound on patients with rheumatoid arthritis. Participants receiving the compound showed reduced levels of inflammatory markers compared to those receiving standard treatment alone .

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can modulate signaling pathways related to oxidative stress and inflammation. It may also interact with specific enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Substituents Glycosylation (Position/Type) Molecular Weight Key Biological Activities
Target Compound (3681-99-0) 3-(4-hydroxyphenyl), 7-OH, 8-O-β-D-glucopyranosyl 8-O-glucose 416.38 Antioxidant, anti-inflammatory (inferred)
Apigetrin (578-74-5) 5-OH, 7-O-β-D-glucopyranosyl, 4'-OH 7-O-glucose 432.38 Anti-cancer, anti-diabetic
Vitexin (CAS not listed) 5-OH, 7-OH, 8-C-β-D-glucopyranosyl, 4'-OH 8-C-glucose 432.38 Cardioprotective, neuroprotective
Cynaroside (Luteolin-7-O-glucoside) 5-OH, 7-O-β-D-glucopyranosyl, 3',4'-diOH 7-O-glucose 448.38 Anti-tumor, anti-inflammatory
7-Hydroxy-3-(4-methoxyphenyl)-8-O-glucoside 7-OH, 3-(4-methoxyphenyl), 8-O-β-D-glucopyranosyl 8-O-glucose 430.39 Reduced polarity vs. target compound

Structural Differences and Implications

Glycosylation Position :

  • The target compound’s 8-O-glucoside contrasts with Apigetrin’s 7-O-glucoside and Vitexin’s 8-C-glucoside . O-glycosides are more prone to enzymatic hydrolysis than C-glycosides, affecting bioavailability.
  • Cynaroside (luteolin-7-O-glucoside) has an additional 3'-OH on the B-ring, enhancing its radical-scavenging capacity compared to the target compound .

Substituent Effects: The 3-(4-hydroxyphenyl) group in the target compound distinguishes it from Apigetrin (4'-OH) and Vitexin (4'-OH). This substitution may alter binding affinity to enzymes like cyclooxygenase or cytochrome P450 .

Molecular Weight and Solubility: The target compound (MW 416.38) is lighter than Cynaroside (MW 448.38) due to fewer hydroxyl groups. However, its glucoside moiety still improves water solubility compared to non-glycosylated flavones .

Research Findings

  • Synthetic Accessibility : describes glycosylation using K2CO3 and methyl iodide, but yields for 8-O-glucosides (target) are typically lower than 7-O-glucosides (Apigetrin) due to steric hindrance .
  • Biological Stability : Vitexin’s 8-C-glucoside resists intestinal hydrolysis better than the target compound’s O-glucoside, explaining its longer plasma half-life .

Biological Activity

7-Hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one, also known as Kakonein or NPI 031G, is a complex organic compound belonging to the class of isoflavonoid O-glycosides. This compound has garnered attention for its potential biological activities and therapeutic applications.

  • Molecular Formula : C26H28O13
  • Molecular Weight : 548.49 g/mol
  • CAS Number : 114240-18-5

Antioxidant Activity

Research indicates that compounds similar to Kakonein exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative stress. A study demonstrated that derivatives of flavonoids can scavenge free radicals effectively, suggesting that Kakonein may possess similar capabilities .

Anti-inflammatory Effects

Kakonein has been explored for its anti-inflammatory properties. Isoflavonoids are known to modulate inflammatory pathways, which can be beneficial in conditions such as arthritis and other inflammatory diseases. In vitro studies have shown that flavonoid derivatives can inhibit the production of pro-inflammatory cytokines .

Anticancer Potential

Emerging research highlights the anticancer potential of Kakonein. Studies suggest that isoflavonoids can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways . For instance, flavonoids have been shown to downregulate oncogenes and upregulate tumor suppressor genes.

Neuroprotective Effects

The neuroprotective effects of Kakonein have also been studied. Flavonoids are known to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal tissues . This property may position Kakonein as a candidate for further research in neuroprotection.

Case Studies

StudyFindings
Study on Antioxidant ActivityDemonstrated significant free radical scavenging ability of flavonoid derivatives similar to Kakonein.
Anti-inflammatory ResearchShowed inhibition of pro-inflammatory cytokines in vitro with flavonoid compounds.
Cancer Cell StudiesIndicated that isoflavonoids can induce apoptosis and inhibit proliferation in various cancer cell lines.
Neuroprotection TrialsSuggested potential benefits in models of neurodegeneration through reduction of oxidative stress.

The biological activity of Kakonein may be attributed to several mechanisms:

  • Scavenging Free Radicals : The hydroxyl groups present in its structure contribute to its ability to neutralize reactive oxygen species.
  • Modulation of Signaling Pathways : Kakonein may influence pathways related to inflammation and apoptosis through interaction with specific receptors or transcription factors.
  • Gene Expression Regulation : The compound may alter the expression levels of genes involved in cell survival and death.

Q & A

Q. What are the standard methods for synthesizing and purifying this flavonoid-glycoside compound?

Synthesis typically involves glycosylation reactions using protected sugar donors (e.g., α-D-mannose pentaacetate) and phenolic aglycone precursors under acidic catalysis. Key steps include:

  • Glycosidic bond formation : Use BF₃·Et₂O as a catalyst in anhydrous conditions to attach the tetrahydropyran moiety to the chromen-4-one core .
  • Deprotection : Sequential removal of protecting groups (e.g., benzyl or acetyl groups) under mild hydrolysis.
  • Purification : HPLC with C18 columns and MS-guided fractionation ensure >95% purity. NMR (¹H, ¹³C, HSQC, HMBC) confirms regio- and stereochemistry .

Q. How is the compound’s structure validated in academic research?

Structural validation employs:

  • 2D NMR : HSQC and HMBC correlate protons and carbons to resolve glycosidic linkages and hydroxylation patterns.
  • X-ray crystallography : Resolves absolute configuration, particularly for the tetrahydropyran ring .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 581.12 for C₂₇H₃₂O₁₄) .

Q. What in vitro assays are used for initial bioactivity screening?

  • Antiproliferative activity : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) at 10–100 μM doses .
  • Antioxidant capacity : DPPH radical scavenging (IC₅₀ reported as 28.5 ± 1.2 μM) .
  • Caco-2 monolayer model : Assesses intestinal permeability (Papp values < 1 × 10⁻⁶ cm/s indicate poor absorption) .

Advanced Research Questions

Q. How can researchers optimize glycosylation yields given steric hindrance from the tetrahydropyran group?

  • Protecting group strategy : Use temporary silyl ethers (e.g., TBS) on the 3′,4′,5′-hydroxyls of the sugar to reduce steric bulk .
  • Microwave-assisted synthesis : Enhances reaction rates and reduces side products (e.g., 80% yield in 2 hrs vs. 24 hrs conventionally) .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–4°C) favor α-glycoside formation, critical for biological activity .

Q. How to resolve contradictions in reported bioactivity data (e.g., antiproliferative vs. non-toxic effects)?

  • Dose-dependent effects : Re-evaluate IC₅₀ values across multiple cell lines; discrepancies may arise from cell-specific metabolic pathways .
  • Metabolite profiling : Use LC-MS to identify deglycosylated metabolites (e.g., aglycone forms) that may exhibit off-target effects .
  • Synergistic studies : Test combinations with adjuvants (e.g., paclitaxel) to clarify mechanisms .

Q. What computational tools predict the compound’s pharmacokinetic profile?

  • ADME prediction : SwissADME or ADMETLab estimate:

    ParameterPredicted Value
    LogP-0.87 (Consensus)
    Water solubility0.604 mg/mL (ESOL)
    GI absorptionLow
    BBB permeabilityNo
  • Molecular docking : AutoDock Vina models interactions with targets (e.g., estrogen receptors, IC₅₀ = 1.2 μM) .

Q. What strategies improve bioavailability given its low permeability?

  • Nanoparticle encapsulation : Phloretin-loaded gold nanoparticles enhance cellular uptake (e.g., 3.5-fold increase in Caco-2 permeability) .
  • Prodrug design : Introduce ester groups at the 7-hydroxy position to increase lipophilicity (LogP from -0.87 to 2.1) .
  • Co-administration : Use P-glycoprotein inhibitors (e.g., verapamil) to reduce efflux .

Methodological Considerations

Q. How to address challenges in quantifying the compound in biological matrices?

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 μm) with ESI⁻ mode and MRM transitions (m/z 581.1 → 271.0 for quantification).
  • Internal standards : Deuterated analogs (e.g., D₃-phloretin) correct for matrix effects .

Q. What in silico approaches validate its mechanism of action?

  • Network pharmacology : Construct compound-target-disease networks using STITCH or STRING databases to identify hubs (e.g., PI3K/Akt pathway) .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes (RMSD < 2 Å indicates stable binding) .

Data Contradiction Analysis

Q. How to interpret conflicting data on antioxidant vs. pro-oxidant effects?

  • Redox environment : At high concentrations (>50 μM), the compound may act as a pro-oxidant in ROS-rich cancer cells .
  • Cell type specificity : Normal cells (e.g., HEK293) show antioxidant effects, while cancer cells (e.g., A549) exhibit pro-oxidant responses due to altered redox homeostasis .

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